molecular formula C11H9N7O2S2 B4900868 5-[[1-(1,3-Benzodioxol-5-yl)tetrazol-5-yl]sulfanylmethyl]-1,3,4-thiadiazol-2-amine

5-[[1-(1,3-Benzodioxol-5-yl)tetrazol-5-yl]sulfanylmethyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B4900868
M. Wt: 335.4 g/mol
InChI Key: XVCJIBKVBHAFBX-UHFFFAOYSA-N
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Description

5-[[1-(1,3-Benzodioxol-5-yl)tetrazol-5-yl]sulfanylmethyl]-1,3,4-thiadiazol-2-amine is a complex organic compound that features a unique combination of functional groups, including a benzodioxole, tetrazole, and thiadiazole moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[1-(1,3-Benzodioxol-5-yl)tetrazol-5-yl]sulfanylmethyl]-1,3,4-thiadiazol-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Tetrazole Formation: The tetrazole ring is often formed by the reaction of an azide with a nitrile under acidic conditions.

    Thiadiazole Synthesis: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with carbon disulfide, followed by cyclization.

    Coupling Reactions: The final step involves coupling the benzodioxole, tetrazole, and thiadiazole moieties through a series of nucleophilic substitution reactions, often using reagents like sodium hydride and dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at various positions, especially where halogen atoms are present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium hydride, potassium carbonate.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[[1-(1,3-Benzodioxol-5-yl)tetrazol-5-yl]sulfanylmethyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting cellular pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by disrupting microtubule assembly .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Benzodioxol-5-yl)ethan-1-ol
  • 5-(1,3-Benzodioxol-5-yl)-2,4-pentadienoic acid
  • Ethyl [5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetate

Uniqueness

Compared to similar compounds, 5-[[1-(1,3-Benzodioxol-5-yl)tetrazol-5-yl]sulfanylmethyl]-1,3,4-thiadiazol-2-amine stands out due to its combination of three distinct functional groups, which confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-[[1-(1,3-benzodioxol-5-yl)tetrazol-5-yl]sulfanylmethyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N7O2S2/c12-10-14-13-9(22-10)4-21-11-15-16-17-18(11)6-1-2-7-8(3-6)20-5-19-7/h1-3H,4-5H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCJIBKVBHAFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=NN=N3)SCC4=NN=C(S4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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